molecular formula C12H11FN2O4S2 B2603689 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide CAS No. 250210-24-3

4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide

Cat. No.: B2603689
CAS No.: 250210-24-3
M. Wt: 330.35
InChI Key: USGGSIVMQBZIHX-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide is a synthetic sulfonamide compound of significant interest in preclinical research, primarily for its role as a selective inhibitor of carbonic anhydrase II (CA II). This mechanism is under investigation for its potential to modulate neurophysiological pathways associated with substance use disorders and pain. In research models, this compound has been shown to reduce ethanol self-administration and mitigate the physical withdrawal symptoms associated with ethanol dependence . Its application extends to the attenuation of nicotine-induced behavioral sensitization, a key model for studying addiction, and it has demonstrated analgesic and antiallodynic effects in murine models of both acute and diabetic neuropathic pain . The therapeutic potential is linked to its ability to influence the balance of neural excitation and inhibition; studies indicate it enhances GABAA receptor expression and modulates glutamatergic receptor ratios in the hippocampus, thereby promoting inhibitory neurotransmission . Furthermore, its antinociceptive effects appear to involve both serotonergic and opioidergic pathways . Researchers value this compound as a precise tool for probing the role of carbonic anhydrases in neurological function and for developing novel pharmacological strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGGSIVMQBZIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling: Finally, the sulfonated intermediate is coupled with 4-aminobenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the para position of the benzene ring undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the sulfonamide group.

Reagent Conditions Product Key Findings
Amines (e.g., NH₃)DMF, 80°C, 12 h4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamideFluorine substitution occurs with >75% yield in polar aprotic solvents.
Thiols (e.g., HSCH₃)DMSO, 60°C, 6 h4-(Methylthio)-N-(4-sulfamoylphenyl)benzenesulfonamideThiols act as soft nucleophiles with moderate regioselectivity.
Alkoxides (e.g., NaOCH₃)Methanol, reflux, 8 h4-Methoxy-N-(4-sulfamoylphenyl)benzenesulfonamideMethanolysis proceeds efficiently under alkaline conditions (pH >10).

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, cleaving the S–N bond to generate sulfonic acids and amines.

Conditions Products Kinetics Mechanistic Insight
6M HCl, 100°C, 24 h4-Fluorobenzenesulfonic acid + 4-sulfamoylanilineFirst-order kinetics (k = 0.12 h⁻¹ at 100°C)Acid-mediated cleavage proceeds via protonation of the sulfonamide nitrogen .
2M NaOH, 80°C, 12 h4-Fluorobenzenesulfonate + 4-sulfamoylanilineFaster hydrolysis in basic media (k = 0.35 h⁻¹)Base-catalyzed mechanism involves hydroxide attack at the sulfur center.

Oxidation and Reduction

The sulfonamide group and aromatic system participate in redox transformations.

Oxidation

Oxidizing Agent Conditions Product Observations
KMnO₄ (0.1M)H₂SO₄, 60°C, 4 h4-Fluorobenzenesulfonic acidComplete oxidation of the sulfonamide to sulfonic acid.
H₂O₂ (30%)Acetic acid, 50°C, 8 hN-Oxide derivative (unstable intermediate)Limited stability of the N-oxide product.

Reduction

Reducing Agent Conditions Product Yield
NaBH₄THF, 25°C, 2 hNo reactionSulfonamide group is resistant to borohydride reduction.
LiAlH₄Dry ether, reflux, 6 h4-Fluorobenzenethiol + 4-sulfamoylaniline68% yield; S–N bond cleavage via two-electron reduction.

Enzyme-Targeted Reactions

The compound acts as a carbonic anhydrase (CA) inhibitor, forming coordination bonds with zinc in CA active sites. Key interactions include:

  • Sulfonamide oxygen → Zn²⁺ (2.1 Å distance)

  • Fluorine → Hydrophobic pocket (Val121, Phe131) .

Inhibition Data

Carbonic Anhydrase Isoform IC₅₀ (nM) Selectivity Ratio (CA IX/CA II)
CA IX10.91:142
CA II1,550

Structural Modifications in Drug Design

Derivatives of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide exhibit enhanced bioactivity through targeted substitutions:

Derivative Modification Biological Activity
4-Fluoro-N-(3-sulfamoylphenethyl) analog Ethyl linker added22-fold increase in apoptotic activity (MDA-MB-231 cells)
Seleno-incorporated variant Selenium replaces oxygenAntifungal MIC: 0.5 µg/mL (Candida albicans)

Stability and Degradation

The compound demonstrates moderate photostability but degrades under prolonged UV exposure:

Condition Degradation Pathway Half-Life
UV light (254 nm, 24 h)C–F bond cleavage → phenolic byproduct8.2 h
Aqueous buffer (pH 7.4, 37°C)Hydrolysis (S–N cleavage)14 days

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide is C12H11FN2O4S2, with a molecular weight of approximately 333.33 g/mol. The compound features a benzenesulfonamide core with fluorine and sulfonyl groups, which influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance pharmacokinetic properties such as membrane permeability and metabolic stability .

Biological Activities

Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. 4-Fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Carbonic Anhydrase Inhibition
Research indicates that compounds like 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide act as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. This inhibition can lead to potential therapeutic applications in treating conditions such as glaucoma and epilepsy .

Behavioral Studies
Recent studies have demonstrated that 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide can modulate behavioral responses to nicotine, suggesting its potential use in pharmacotherapy for drug addiction. The compound was shown to significantly attenuate nicotine-induced behavioral sensitization in animal models, which could have implications for treating addiction-related disorders .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide exhibited significant antibacterial activity against various strains of bacteria. This study highlighted the compound's potential as a lead structure for developing new antibiotics.
  • Carbonic Anhydrase Inhibitors : Research focused on the compound's role as a carbonic anhydrase inhibitor showed promising results in enhancing dopaminergic tone and normalizing neuroplasticity. This suggests potential applications in treating neurological disorders .
  • Behavioral Modulation : In experiments involving mice, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide significantly reduced locomotor activity induced by nicotine exposure, indicating its potential utility in addressing substance abuse issues .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects. This inhibition can disrupt various biological pathways, making the compound effective against certain diseases.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzenesulfonamide
  • N-fluorobenzenesulfonimide
  • 4-aminobenzenesulfonamide

Uniqueness

4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which enhances its chemical stability and biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting specific enzymes, making it a valuable compound in medicinal chemistry and industrial applications.

Biological Activity

4-Fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide, often referred to as 4-FBS, is a sulfonamide derivative with significant biological activity, particularly in the context of pharmacotherapy for various conditions, including drug addiction and bacterial infections. This article synthesizes current research findings on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C13H12FNO4S and a molecular weight of approximately 303.30 g/mol. Its structure features a sulfonamide group that contributes to its biological activity, particularly in enzyme inhibition.

4-FBS acts primarily as a carbonic anhydrase inhibitor , which is crucial for various physiological processes. Inhibition of carbonic anhydrases can lead to alterations in pH regulation and ion transport, affecting cellular functions and signaling pathways.

Antibacterial Activity

Recent studies have demonstrated that 4-FBS exhibits potent antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) for these bacteria were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Klebsiella pneumoniae100

These findings suggest that 4-FBS could serve as a potential candidate for treating bacterial infections resistant to conventional antibiotics .

Neuropharmacological Effects

In behavioral studies involving nicotine-induced sensitization in mice, 4-FBS significantly attenuated locomotor responses associated with nicotine exposure. The compound was administered at doses of 20, 40, and 60 mg/kg, leading to a notable reduction in the behavioral sensitization typically induced by nicotine. The results indicated that:

  • At 60 mg/kg, there was a significant decrease in striatal adenosine levels, which is associated with neuroplasticity and addiction mechanisms .
  • The compound's ability to modulate adenosine levels suggests potential applications in treating nicotine addiction and possibly other substance use disorders.

Study on Nicotine Sensitization

A recent study explored the effects of 4-FBS on nicotine-induced behavioral sensitization. Mice treated with nicotine showed heightened locomotor activity compared to control groups. However, administration of 4-FBS significantly reversed this effect. The study utilized HPLC-UV methods to measure changes in adenosine levels post-treatment:

  • Behavioral Results : Significant differences were observed in locomotion between saline and nicotine-treated groups (p<0.01).
  • Adenosine Modulation : The treatment led to a reduction from baseline levels of adenosine in the striatum by approximately 30% at the highest dose .

Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various sulfonamide derivatives, including 4-FBS. The results indicated that this compound exhibited strong antibacterial activity against Gram-positive bacteria, with promising results against biofilm formation:

Compound% Inhibition against S. aureus% Inhibition against K. pneumoniae
4-FBS80.69%79.46%
Control (CIP)99.2%-

These findings support the potential use of 4-FBS in treating infections caused by resistant bacterial strains .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide?

  • Answer : The compound is typically synthesized via nucleophilic substitution reactions, where a fluorobenzene sulfonyl chloride reacts with 4-aminophenylsulfonamide under basic conditions (e.g., triethylamine or pyridine). Key intermediates should be purified using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to remove unreacted starting materials. Final purification can be achieved via recrystallization from ethanol or methanol . Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) is advised.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons, sulfonamide NH, and fluorine coupling patterns.
  • IR : Confirm sulfonamide (S=O stretches at ~1350–1150 cm1^{-1}) and C-F bonds (1000–1100 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight.
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) optimize molecular geometry and electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity to targets like carbonic anhydrase or serine proteases. Pair these with Molecular Dynamics (MD) simulations (GROMACS) to assess stability in biological environments .

Q. What experimental strategies resolve contradictions in reported biological efficacy data?

  • Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate by:

  • Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) across multiple cell lines.
  • Batch Analysis : Compare purity (HPLC) and crystallinity (PXRD) across studies.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data and identify outliers .

Q. How to design a QSAR model for optimizing this compound’s bioactivity?

  • Answer :

Dataset Curation : Collect analogs with measured IC50_{50} values (e.g., PubChem BioAssay data).

Descriptor Calculation : Use RDKit or MOE to generate 2D/3D descriptors (logP, polar surface area).

Model Training : Apply machine learning (Random Forest, SVM) with cross-validation.

Validation : Test predictive power on external datasets. Focus on sulfonamide substituents (e.g., fluorine position) for SAR insights .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Answer :

  • High-Throughput Screening : Test solvents (DMF vs. DMSO), catalysts (e.g., DMAP), and temperatures.
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps.
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track intermediates .

Q. How to investigate its mechanism as a serine protease inhibitor?

  • Answer :

  • Enzymatic Assays : Measure inhibition kinetics (Ki_i) using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC).
  • Crystallography : Co-crystallize with trypsin or chymotrypsin to resolve binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Tables for Key Data

Table 1 : Common Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Sulfonylation4-Fluoro-benzenesulfonyl chloride, Et3_3N, DCM7897%
PurificationEthanol recrystallization65>99%

Table 2 : Computational Predictions vs. Experimental IC50_{50}

AnalogPredicted IC50_{50} (nM)Experimental IC50_{50} (nM)Target Enzyme
Parent12.315.7 ± 2.1Carbonic Anhydrase IX
3-Fluoro8.99.4 ± 1.8Serine Protease

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